molecular formula C19H19N5O2S B2831144 N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921881-44-9

N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2831144
CAS No.: 921881-44-9
M. Wt: 381.45
InChI Key: KWCLVXBTVWGWIR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a novel chemical entity designed for research and development purposes. This compound features a complex molecular architecture that incorporates both an imidazo[2,1-c][1,2,4]triazole core and a 4-methoxyphenyl acetamide group, linked via a thioether bridge. The imidazole ring system is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . Compounds containing this structure have been extensively investigated for their broad-spectrum potential, including antibacterial, antifungal, antimycobacterial, and antitumor activities . The specific structure of this compound, particularly the 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole system, suggests it is a promising candidate for hit-to-lead optimization in drug discovery campaigns. Its mechanism of action is likely multifaceted, potentially involving interaction with various enzymatic targets, a common trait of nitrogen-containing heterocycles which often serve as inhibitors or modulators of biological pathways . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a core scaffold for the development of libraries aimed at probing specific biological targets. It is supplied with guaranteed high purity and consistency. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-26-16-9-7-14(8-10-16)20-17(25)13-27-19-22-21-18-23(11-12-24(18)19)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCLVXBTVWGWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Class Core Structure Substituents/Functional Groups Key Modifications
Target Compound Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl, thioacetamide Fused imidazole-triazole ring
1,2,4-Triazole-3-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Thione tautomer; no fused ring
S-Alkylated Derivatives [10–15] 1,2,4-Triazole Phenyl/4-fluorophenyl, α-keto groups S-alkylation; ketone functionality
  • In contrast, compounds [7–9] and [10–15] feature simpler 1,2,4-triazole cores .
  • Substituents : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., sulfonyl, halogens) in analogs. Methoxy groups improve solubility but may reduce electrophilicity compared to halogenated or sulfonated analogs.

Spectroscopic Properties

Table 2: IR and NMR Spectral Data Comparison

Compound Class IR Bands (cm⁻¹) 1H-NMR Features 13C-NMR Features
Target Compound* νC=S: ~1250 (predicted) N/A (data not provided) N/A (data not provided)
Hydrazinecarbothioamides [4–6] νC=S: 1243–1258; νC=O: 1663–1682 NH signals at δ 8.5–10.5 ppm Carbonyl carbons at δ 165–175 ppm
1,2,4-Triazole-3-thiones [7–9] νC=S: 1247–1255; νNH: 3278–3414 Absence of C=O; aromatic protons at δ 7–8 ppm Thione carbon at δ 170–180 ppm
  • IR Analysis : The target compound’s thioacetamide group is expected to exhibit νC=S absorption near 1250 cm⁻¹, aligning with compounds [4–9]. However, unlike hydrazinecarbothioamides [4–6], the target compound lacks a carbonyl (C=O) group, as seen in triazole-thiones [7–9] .
  • Tautomerism : Similar to compounds [7–9], the target compound’s thio group may exhibit tautomerism (thiol ↔ thione). Spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νNH (~3278–3414 cm⁻¹) in analogs confirm thione dominance, a trend likely applicable to the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiol precursor activation : Reacting a thiol-containing intermediate (e.g., 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol) with an acetamide derivative (e.g., bromoacetamide) under nucleophilic substitution conditions.

Cyclization : Intramolecular cyclization to form the imidazo-triazole core, often requiring bases like triethylamine or catalysts (e.g., AlCl₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

  • Key parameters : Temperature (60–80°C), pH control (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo-triazole core and substituent positions (e.g., methoxyphenyl group at C7) .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₂₀H₂₁N₅O₃S) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the acetamide moiety) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) influence biological activity, and what design strategies mitigate cytotoxicity?

  • SAR Insights :

  • Methoxy groups : Enhance solubility and modulate electron density, improving binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Trifluoromethyl groups : Increase metabolic stability but may elevate cytotoxicity due to enhanced membrane permeability .
    • Optimization :
  • Hybrid derivatives : Introduce piperazine or morpholine rings to balance lipophilicity and solubility, as seen in analogs with IC₅₀ values <10 µM .
  • In silico docking : Predict binding affinities to targets like EGFR or COX-2 before synthesis .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Strategies :

Standardized assays : Use consistent cell lines (e.g., SISO cervical cancer, RT-112 bladder cancer) and protocols (e.g., MTT assay, 48-h exposure) .

Metabolic profiling : Evaluate compound stability in assay media (e.g., DMEM + 10% FBS) to rule out degradation artifacts .

Control experiments : Include reference inhibitors (e.g., doxorubicin) and validate target engagement via Western blotting or enzymatic assays .

Q. What mechanistic insights explain the dual anti-inflammatory and anticancer activities of this compound?

  • Proposed Mechanisms :

  • NF-κB inhibition : The thioacetamide moiety disrupts IκB kinase (IKK) activation, reducing pro-inflammatory cytokine production .
  • Apoptosis induction : Activation of caspase-3/9 pathways in cancer cells, as demonstrated in derivatives with substituted phenyl groups .
    • Experimental validation :
  • Flow cytometry : Annexin V/PI staining to quantify apoptotic cells .
  • ELISA : Measure TNF-α/IL-6 levels in macrophage models .

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